2-cloro-N-(5-fenil-1,2,4-tiadiazol-3-il)acetamida

Descripción general

Descripción

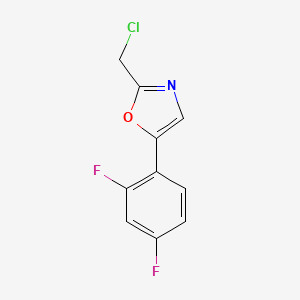

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound with the CAS Number: 885268-36-0 . It has a molecular weight of 253.71 .

Molecular Structure Analysis

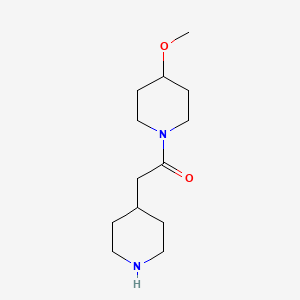

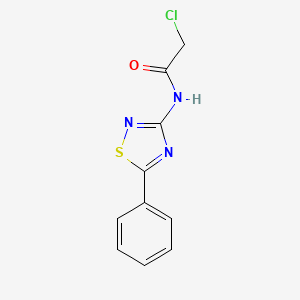

The InChI Code for 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is1S/C10H8ClN3OS/c11-6-8 (15)12-10-13-9 (16-14-10)7-4-2-1-3-5-7/h1-5H,6H2, (H,12,14,15) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a solid compound with a molecular weight of 253.71 . Its IUPAC name is2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide .

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

Los derivados de tiadiazol, incluido nuestro compuesto de interés, han mostrado resultados prometedores en la investigación anticancerígena. La naturaleza mesoiónica del anillo de tiadiazol permite que estos compuestos crucen las membranas celulares e interactúen con los objetivos biológicos . Este compuesto en particular podría investigarse por su eficacia en varios modelos de cáncer, centrándose en su mecanismo de acción y potencial como agente terapéutico.

Desarrollo de fármacos

La capacidad del compuesto para interactuar con varios objetivos biológicos lo convierte en un candidato para el desarrollo de fármacos. Su similitud estructural con otros fármacos que contienen tiadiazol utilizados clínicamente, como los diuréticos y los antibióticos, sugiere aplicaciones potenciales en la creación de nuevos agentes farmacológicos .

Química analítica

En química analítica, este compuesto podría utilizarse como estándar o reactivo en el desarrollo de ensayos. Podría ayudar en la cuantificación o detección de moléculas biológicas, desempeñando un papel crucial en la investigación diagnóstica.

Cada uno de estos campos presenta una vía única para la aplicación de 2-cloro-N-(5-fenil-1,2,4-tiadiazol-3-il)acetamida en la investigación científica. Se necesitan más estudios y experimentos para explorar completamente estos potenciales. La información proporcionada se basa en las propiedades conocidas del compuesto y las actividades de estructuras relacionadas

Mecanismo De Acción

Target of Action

Compounds with a thiadiazole ring have been widely studied in medicinal chemistry and are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Mode of Action

It is known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities .

Biochemical Pathways

Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are known to be able to cross cellular membranes, which could influence their bioavailability .

Result of Action

Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The biological activity of thiadiazole derivatives, including their ability to cross cellular membranes, suggests that they may be influenced by factors such as ph and the presence of other molecules .

Análisis Bioquímico

Biochemical Properties

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives have been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins . Inhibition of Hsp90 results in the degradation of several oncoproteins, highlighting the potential anticancer properties of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide . Additionally, this compound has been found to bind to CT-DNA, indicating its potential use in antibacterial applications .

Cellular Effects

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptotic cell death in cancer cells, such as HeLa cells, by blocking the cell cycle at the sub-G1 phase . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of several human cancer cell lines, including MCF-7, HepG2, A549, and HeLa . These findings suggest that 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide may have potential therapeutic applications in cancer treatment.

Molecular Mechanism

The molecular mechanism of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound has been shown to inhibit the activity of Hsp90, leading to the degradation of oncoproteins . Additionally, it binds to CT-DNA, which may contribute to its antibacterial activity . The inhibition of Hsp90 and binding to CT-DNA are key mechanisms through which 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, exhibit good thermal stability, which is essential for their sustained biological activity . Long-term exposure to this compound has been reported to induce apoptotic cell death and inhibit cell proliferation in cancer cells .

Dosage Effects in Animal Models

The effects of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide vary with different dosages in animal models. Thiadiazole derivatives have been found to possess potent biological activities, including anticonvulsant, antibacterial, anti-inflammatory, and anticancer properties . High doses of these compounds may lead to toxic or adverse effects. For instance, excessive inhibition of Hsp90 can result in the degradation of essential proteins, leading to cellular dysfunction . Therefore, it is crucial to determine the optimal dosage of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiadiazole derivatives have been shown to inhibit the activity of urease, an enzyme involved in the hydrolysis of urea . This inhibition can affect metabolic flux and metabolite levels, contributing to the compound’s biological activity. Additionally, the interaction of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide with Hsp90 and CT-DNA further highlights its involvement in critical metabolic pathways .

Transport and Distribution

The transport and distribution of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide within cells and tissues are influenced by various factors. Thiadiazole derivatives are known for their good liposolubility, which allows them to easily cross cell membranes . This property facilitates the compound’s distribution within cells and tissues, enabling it to reach its target sites. Additionally, the interaction of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide with transporters and binding proteins may further influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide plays a crucial role in its activity and function. This compound has been reported to localize in the nucleus, where it interacts with CT-DNA . The nuclear localization of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is essential for its antibacterial activity, as it allows the compound to bind to DNA and inhibit bacterial growth. Additionally, the interaction of this compound with Hsp90 in the cytoplasm highlights its involvement in protein folding and degradation processes .

Propiedades

IUPAC Name |

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(16-14-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNFVGABWSAHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1461531.png)

![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)

![[2-(Difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B1461543.png)

amine](/img/structure/B1461546.png)

amine](/img/structure/B1461548.png)